molecular formula C17H17FN2O4S B2947862 N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 392251-74-0

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2947862
CAS No.: 392251-74-0
M. Wt: 364.39
InChI Key: PAUDFCDKUNBZBZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholinosulfonyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide typically involves the reaction of 2-fluoroaniline with 4-(morpholinosulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzoic acid
  • N-(2-chlorophenyl)-4-(morpholinosulfonyl)benzamide
  • N-(2-bromophenyl)-4-(morpholinosulfonyl)benzamide

Uniqueness

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties to the compound. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUDFCDKUNBZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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